molecular formula C20H14O4 B14690909 2,4-Hexadiynylene dibenzoate CAS No. 24996-65-4

2,4-Hexadiynylene dibenzoate

Cat. No.: B14690909
CAS No.: 24996-65-4
M. Wt: 318.3 g/mol
InChI Key: JCZJRGIBGWSWTP-UHFFFAOYSA-N
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Description

2,4-Hexadiynylene dibenzoate is a symmetric diacetylene compound known for its unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Hexadiynylene dibenzoate can be synthesized through the esterification of 2,4-hexadiyne-1,6-diol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the dibenzoate ester .

Industrial Production Methods

The use of continuous flow reactors and efficient separation techniques would be essential to optimize yield and purity in an industrial setting .

Chemical Reactions Analysis

Solid-State Polymerization

2,4-Hexadiynylene dibenzoate undergoes thermally initiated solid-state polymerization to form polydiacetylene (PDA) derivatives. This process involves alignment of monomeric units in crystalline lattices, followed by 1,4-addition polymerization via radical intermediates . Key findings include:

  • Activation Energy : Effective activation energy ranges from 68–95 kJ/mol , depending on conversion rates and crystalline order .

  • Structural Changes :

    • Loss of acetylenic carbon signals in solid-state 13C^{13}\text{C}-NMR spectra (63–83 ppm) .

    • Emergence of olefinic carbon peaks at 37.4 ppm and conjugated π-system signals at 103–129 ppm .

  • Optical Properties : Polymerized forms exhibit near-infrared absorption maxima at 730 nm (linear PDAs) and 860–980 nm (ladder-type PDAs) .

Table 1: Solid-State Polymerization Parameters

ParameterValue/ObservationSource
Activation Energy Range68–95 kJ/mol
Absorption Maxima730 nm (linear), 860–980 nm (ladder)
Key NMR Shifts37.4 ppm (olefinic), 103–129 ppm (π)

Liquid-State Polymerization

In contrast to solid-state reactions, liquid-phase polymerization follows zero-order kinetics with an activation energy of 93 ± 3 kJ/mol . This process results in:

  • Elimination of benzoate groups as benzoic acid.

  • Formation of stable free radicals, confirmed by in situ EPR spectroscopy .

Topochemical Transformations

The compound participates in halogen-bond-assisted topochemical reactions, as observed in analogous chlorodiacetylene systems :

  • Crystal Structure Changes :

    • Contraction of N–H···O hydrogen bonds by 1.6% (2.947 Å → 2.901 Å).

    • Extension of the a-axis lattice parameter by 1.3% (4.831 Å → 4.895 Å) .

  • Halogen Bond Shifts : C–Cl···π interactions migrate from para to meta positions on aromatic rings post-polymerization .

Table 2: Liquid- vs. Solid-State Polymerization

ParameterLiquid-StateSolid-State
Kinetic ModelZero-orderAutocatalytic
Activation Energy (kJ/mol)93 ± 368–95 (variable)
Byproduct FormationBenzoic acidNone
Radical StabilityStable free radicalsTransient intermediates

Mechanistic Insights

The polymerization mechanism proceeds through:

  • Radical Initiation : Thermal cleavage of triple bonds generates diradical intermediates .

  • Propagation : 1,4-addition along the conjugated diyne backbone, forming extended π-systems .

  • Termination : Stabilization via conjugation or cross-linking, dependent on monomer packing .

Characterization Techniques

  • Spectroscopy :

    • IR: Loss of acetylenic C≡C stretches (~2100 cm1^{-1}).

    • UV-Vis: Shift from transparency to broad NIR absorption .

  • X-ray Diffraction : Confirms lattice parameter changes and halogen bond reorganization .

Mechanism of Action

The primary mechanism by which 2,4-hexadiynylene dibenzoate exerts its effects is through topochemical polymerization. This process involves the alignment of diacetylene monomers in a specific crystalline arrangement, which then polymerize upon exposure to heat or UV light. The resulting polymer chains are highly conjugated, leading to unique optical and electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Hexadiynylene dibenzoate is unique due to its specific ester groups and the resulting properties of its polymerization products. The benzoate groups contribute to the stability and reactivity of the compound, making it particularly suitable for applications in materials science .

Properties

CAS No.

24996-65-4

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

6-benzoyloxyhexa-2,4-diynyl benzoate

InChI

InChI=1S/C20H14O4/c21-19(17-11-5-3-6-12-17)23-15-9-1-2-10-16-24-20(22)18-13-7-4-8-14-18/h3-8,11-14H,15-16H2

InChI Key

JCZJRGIBGWSWTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC#CC#CCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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